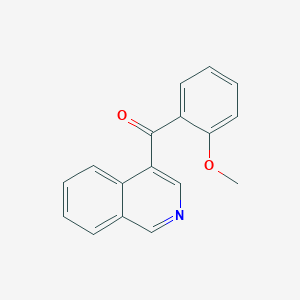

4-(2-Methoxybenzoyl)isoquinoline

Übersicht

Beschreibung

4-(2-Methoxybenzoyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The specific structure of this compound includes a methoxybenzoyl group attached to the isoquinoline core.

Vorbereitungsmethoden

The synthesis of 4-(2-Methoxybenzoyl)isoquinoline can be achieved through several routes. One common method involves the Friedländer synthesis, which typically uses o-aminoacetophenone and an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Another approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact, such as using recyclable catalysts and solvent-free conditions .

Analyse Chemischer Reaktionen

4-(2-Methoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and acids or bases for facilitating substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-Methoxybenzoyl)isoquinoline serves as a fundamental building block in the synthesis of more complex organic molecules. It is utilized in coordination chemistry as a ligand, enabling the formation of metal complexes that are crucial for catalysis and material science applications. The compound's unique structure allows for modifications that can enhance its reactivity and selectivity in synthetic pathways .

Research has indicated that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of isoquinoline compounds can inhibit cell proliferation in various cancer cell lines, suggesting their role as potential anticancer agents. For instance, related compounds have demonstrated significant antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC50 values ranging from 0.32 μM to 0.89 μM .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmacophore for drug development. Its ability to interact with specific enzymes and receptors positions it as a candidate for targeting various diseases, including cancer. The mechanisms of action often involve the inhibition of critical enzymes associated with tumor growth and proliferation .

Material Science

The compound is also investigated for its applications in material science, particularly in developing organic semiconductors. The electronic properties of this compound make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Anticancer Activity

A notable study examined a series of 4-phenyl-2-quinolone derivatives, which included structural modifications similar to those found in this compound. These derivatives were evaluated for their anticancer properties against multiple human cancer cell lines using MTT assays to determine cell viability. The results highlighted that certain derivatives exhibited potent antiproliferative activities, reinforcing the potential of isoquinoline-based compounds as therapeutic agents .

Molecular Docking Studies

In silico studies using molecular docking simulations have elucidated the binding modes of isoquinoline derivatives to various molecular targets involved in cancer progression. These studies provide insights into how structural variations influence biological activity, guiding further optimization of these compounds for enhanced efficacy .

Wirkmechanismus

The mechanism of action of 4-(2-Methoxybenzoyl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(2-Methoxybenzoyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

Biologische Aktivität

4-(2-Methoxybenzoyl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone substituted with a methoxybenzoyl group. Its molecular formula is C17H15NO3, and it has a molecular weight of 281.31 g/mol. The presence of both the isoquinoline and methoxybenzoyl moieties contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tubulin Binding : Similar to other compounds in its class, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

A study on related methoxybenzoyl compounds demonstrated significant cytotoxicity against human prostate (PC-3) and melanoma (A375) xenograft models. These compounds were noted for their ability to overcome multidrug resistance mechanisms commonly seen in cancer therapies .

Antimicrobial Studies

In vitro tests have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting its potential as a lead compound for antibiotic development.

Anti-inflammatory Research

Research focusing on the anti-inflammatory properties indicated that the compound could significantly lower levels of pro-inflammatory cytokines in cultured cells. This suggests its potential use in treating inflammatory diseases, although further studies are needed to confirm these effects in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isoquinoline derivative | Anticancer, antimicrobial, anti-inflammatory |

| SMART Compounds | Thiazole derivatives | Anticancer with tubulin binding |

| Other Methoxybenzoyl Compounds | Aryl derivatives | Varying anticancer activities |

Eigenschaften

IUPAC Name |

isoquinolin-4-yl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-16-9-5-4-8-14(16)17(19)15-11-18-10-12-6-2-3-7-13(12)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFXVIKAGRDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.